molecular formula C23H29NO5 B8327900 Benzyl 4-hydroxy-2-(3-hydroxypropyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate

Benzyl 4-hydroxy-2-(3-hydroxypropyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate

Cat. No. B8327900
M. Wt: 399.5 g/mol
InChI Key: RLHUUWZGXAPKJV-UHFFFAOYSA-N
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Patent
US08859776B2

Procedure details

To a solution of benzyl 2-allyl-4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate 131 (220 mg, 0.58 mmol) in THF (2 mL), 0.5 M of 9-BBN in THF (3.5 mL) was added. The reaction solution was stirred at r.t for 16 hr and then 10% NaOH (3 mL) and H2O2 (3 mL) were added. After stirring for 30 mins, the reaction mixture was extracted with ethyl acetate. After removal of solvent, the crude product was purified by silica gel chromatography (gradient, 30% to 75% EtOAc/hexanes) to give benzyl 4-hydroxy-2-(3-hydroxypropyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate 132. LC/MS RT (2.25 min method)=1.228 min. Mass observed: 400.2 (M+H).
Name
benzyl 2-allyl-4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1([C:42]2[CH:58]=[CH:57][CH:56]=[CH:55][C:43]=2[O:44][CH2:45]CCC2(C(O)=O)CCC2)[CH2:8][CH2:7][N:6]([C:9]([C@]2(OC3C=C(C(F)(F)F)SC=3)CCCN(C(=O)C3C(C(F)(F)F)=CC=CN=3)[C@@H]2CCC)=[O:10])[CH2:5][CH2:4]1.[OH-:59].[Na+].OO.[CH2:63]1C[O:66][CH2:65][CH2:64]1>B1C2CCCC1CCC2>[OH:2][C:3]1([C:42]2[CH:58]=[CH:57][CH:56]=[CH:55][C:43]=2[O:44][CH3:45])[CH2:4][CH2:5][N:6]([C:9]([O:10][CH2:3][C:42]2[CH:58]=[CH:57][CH:56]=[CH:55][CH:43]=2)=[O:59])[CH:7]([CH2:63][CH2:64][CH2:65][OH:66])[CH2:8]1 |f:1.2|

Inputs

Step One
Name
benzyl 2-allyl-4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
Quantity
220 mg
Type
reactant
Smiles
COC1(CCN(CC1)C(=O)[C@]1([C@H](N(CCC1)C(C1=NC=CC=C1C(F)(F)F)=O)CCC)OC1=CSC(=C1)C(F)(F)F)C1=C(OCCCC2(CCC2)C(=O)O)C=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
3.5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B1C2CCCC1CCC2
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred at r.t for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 mins
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (gradient, 30% to 75% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1(CC(N(CC1)C(=O)OCC1=CC=CC=C1)CCCO)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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